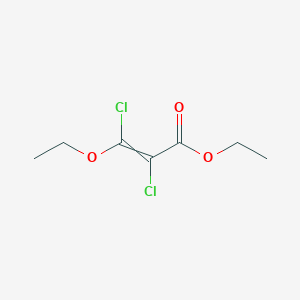![molecular formula C20H26O3 B14305134 4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol CAS No. 115924-64-6](/img/structure/B14305134.png)
4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-[2-(Hexyloxy)ethoxy][1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a hexyloxyethoxy substituent at the 4’ position and a hydroxyl group at the 4 position. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[2-(Hexyloxy)ethoxy][1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the hexyloxyethoxy group: This step involves the etherification of the biphenyl core with 2-(hexyloxy)ethanol under basic conditions.
Industrial Production Methods
Industrial production of 4’-[2-(Hexyloxy)ethoxy][1,1’-biphenyl]-4-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4’-[2-(Hexyloxy)ethoxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a biphenyl derivative with a reduced substituent.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while nitration can introduce a nitro group at the ortho or para position relative to the hydroxyl group.
Aplicaciones Científicas De Investigación
4’-[2-(Hexyloxy)ethoxy][1,1’-biphenyl]-4-ol has several scientific research applications, including:
Materials Science: It is used as a building block for the synthesis of liquid crystals and organic semiconductors.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications.
Organic Synthesis: It is used as a reagent in various organic transformations, including cross-coupling reactions and functional group modifications.
Mecanismo De Acción
The mechanism of action of 4’-[2-(Hexyloxy)ethoxy][1,1’-biphenyl]-4-ol depends on its specific application. In materials science, the compound’s ability to form ordered structures and its electronic properties are key factors. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
4’-[2-(Methoxy)ethoxy][1,1’-biphenyl]-4-ol: Similar structure but with a methoxyethoxy group instead of a hexyloxyethoxy group.
4’-[2-(Ethoxy)ethoxy][1,1’-biphenyl]-4-ol: Similar structure but with an ethoxyethoxy group instead of a hexyloxyethoxy group.
4’-[2-(Butoxy)ethoxy][1,1’-biphenyl]-4-ol: Similar structure but with a butoxyethoxy group instead of a hexyloxyethoxy group.
Uniqueness
The uniqueness of 4’-[2-(Hexyloxy)ethoxy][1,1’-biphenyl]-4-ol lies in its specific substituent, which imparts distinct physical and chemical properties. The hexyloxyethoxy group provides increased hydrophobicity and flexibility compared to shorter alkoxyethoxy groups, making it suitable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
115924-64-6 |
|---|---|
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-[4-(2-hexoxyethoxy)phenyl]phenol |
InChI |
InChI=1S/C20H26O3/c1-2-3-4-5-14-22-15-16-23-20-12-8-18(9-13-20)17-6-10-19(21)11-7-17/h6-13,21H,2-5,14-16H2,1H3 |
Clave InChI |
QVTYKZDAHFZION-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



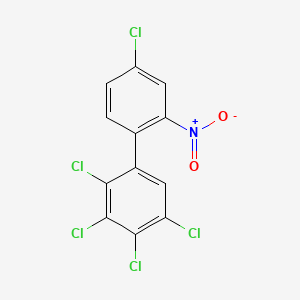
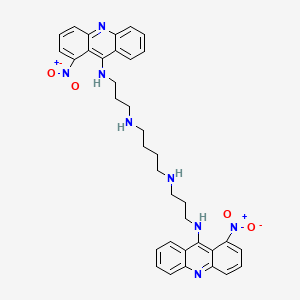

![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
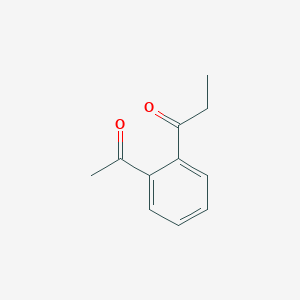
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
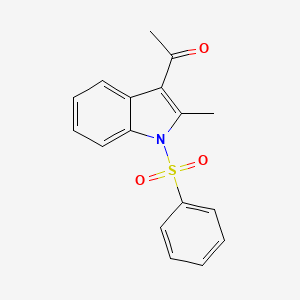
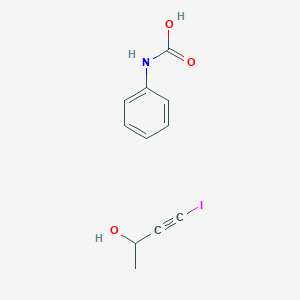
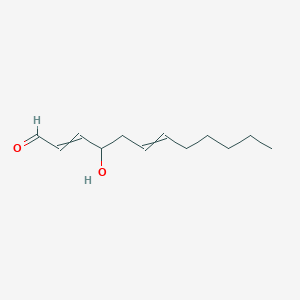
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
